![molecular formula C11H7NO2 B11909166 Furo[2,3-h]quinolin-2(1H)-one CAS No. 362518-99-8](/img/structure/B11909166.png)
Furo[2,3-h]quinolin-2(1H)-one
Description
The Quinoline Scaffold in Heterocyclic Chemistry Research
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged structure in medicinal chemistry. researchgate.netbenthamdirect.com Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govbenthamdirect.comontosight.airsc.org This broad spectrum of activity has established the quinoline scaffold as a critical building block in the development of new therapeutic agents. researchgate.netresearchgate.net The continuous exploration of quinoline-based compounds is a testament to their enduring importance in the quest for novel and effective drugs. bohrium.comnih.gov
Architectural Features and Academic Interest in Furo[2,3-h]quinolin-2(1H)-one
This compound represents a class of angularly fused tricyclic compounds where a furanone ring is annulated to the quinoline core. rsc.org This specific fusion imparts a unique three-dimensional structure and electronic distribution, distinguishing it from other quinoline derivatives. The academic interest in this particular scaffold stems from the potential for synergistic or novel biological activities arising from the combination of the furoquinolone motifs. rsc.orgresearchgate.net The structure of this compound and its derivatives are of significant interest to medicinal chemists due to their potential as photosensitizing agents and their interactions with biological macromolecules like DNA and proteins. researchgate.netnih.gov
Table 1: Chemical Properties of this compound
Property | Value |
IUPAC Name | 1H-furo[2,3-h]quinolin-2-one |
Molecular Formula | C₁₁H₇NO₂ |
Molecular Weight | 185.18 g/mol |
Topological Polar Surface Area | 54.6 Ų |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 2 |
Rotatable Bond Count | 0 |
Data sourced from PubChem CID 68140821 nih.gov |
Overview of Key Research Domains for this compound
Research into this compound and its derivatives has primarily focused on their potential applications in photochemotherapy. nih.govacs.org Upon activation with UVA light, certain derivatives have demonstrated significant antiproliferative effects. nih.govacs.org This has led to investigations into their mechanism of action, including their ability to induce DNA damage and interact with cellular proteins. researchgate.netnih.gov Furthermore, the synthesis of novel derivatives is an active area of research, with the goal of modulating the compound's biological activity and reducing potential toxicity. researchgate.netresearchgate.net
Research Objectives and Scope of Academic Inquiry for the this compound Core
The primary research objectives for the this compound core are centered on the design and synthesis of new analogues with enhanced biological profiles. researchgate.netresearchgate.net A key area of academic inquiry involves understanding the structure-activity relationships (SAR) of these compounds. This includes investigating how modifications to the core structure, such as the introduction of various substituents, influence their photobiological activity, antiproliferative effects, and genotoxicity. researchgate.netnih.gov For instance, the synthesis of methylated and hydroxymethylated derivatives has been explored to modulate the compound's properties. ontosight.ainih.govacs.org The overarching goal is to develop potent and selective agents with therapeutic potential, particularly in the context of cancer treatment and other cell proliferation disorders. nih.govuobaghdad.edu.iq
Properties
CAS No. |
362518-99-8 |
---|---|
Molecular Formula |
C11H7NO2 |
Molecular Weight |
185.18 g/mol |
IUPAC Name |
1H-furo[2,3-h]quinolin-2-one |
InChI |
InChI=1S/C11H7NO2/c13-10-4-2-7-1-3-9-8(5-6-14-9)11(7)12-10/h1-6H,(H,12,13) |
InChI Key |
BAXNYJHQOLNLFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CO2)C3=C1C=CC(=O)N3 |
Origin of Product |
United States |
Synthetic Methodologies for Furo[2,3-h]quinolin-2 1h -one and Structural Analogues
Established Synthetic Pathways to Furoquinoline Systems
The synthesis of furoquinoline systems, a significant class of heterocyclic compounds, has been approached through various established routes. These methods often build upon quinoline precursors, strategically introducing the furan ring. A common approach begins with substituted quinolinones, which are subjected to reactions that form the fused furan ring. For instance, the Rap–Stoermer reaction has been successfully utilized to construct both linear and angular furoquinolines. osi.lv This method typically involves the reaction of a hydroxy- or acetyl-substituted quinolinone with α-halocarbonyl compounds. osi.lv
Another foundational strategy is the Claisen rearrangement of allyl ethers of hydroxyquinolines, followed by cyclization. arkat-usa.org In this sequence, a hydroxyquinoline is first allylated. The resulting allyl ether is then thermally rearranged to introduce an allyl group onto the quinoline core, which is subsequently cyclized, often under acidic conditions, to form the furan ring. arkat-usa.org
Solid-phase synthesis has also been adapted for creating furoquinoline libraries. This technique involves attaching a quinoline precursor to a solid support and carrying out the necessary chemical transformations, with a key step often being a base-promoted deprotection and cyclization to release the final furoquinoline product from the resin. nih.gov These established pathways provide a reliable foundation for accessing a diverse range of furoquinoline alkaloids and their synthetic analogues. informahealthcare.comresearchgate.net
Targeted Synthesis of the Furo[2,3-h]quinolin-2(1H)-one Core Structure
The specific synthesis of the this compound core often involves a multi-step sequence starting from carefully chosen precursors. A documented route to a substituted derivative, 4-hydroxymethyl-1,6,8-trimethylthis compound, highlights a targeted approach. acs.orgacs.org The synthesis commences with 2,4-dimethyl-1,3-phenylenediamine, which undergoes a series of transformations to build the quinolinone ring system first. This is followed by the strategic construction of the furan ring onto the 'h' face of the quinoline scaffold. Key steps in this pathway include a Claisen rearrangement of an allyl ether intermediate (8-allyl-7-hydroxy-quinolinone derivative) to position a carbon substituent correctly, followed by cyclization and subsequent functional group manipulations to yield the target molecule. acs.orgacs.org This method, while effective, underscores the often linear and multi-step nature of targeted syntheses for specific isomers of furoquinolinones. acs.org
Multi-component Reaction Approaches
Multi-component reactions (MCRs) offer an efficient strategy for constructing complex heterocyclic systems like furoquinolines in a single step from three or more starting materials. While a direct MCR for the parent this compound is not prominently documented, analogous systems are readily assembled using this approach. For example, a three-component, catalyst-free reaction under microwave irradiation has been developed to synthesize substituted furo[3,2-c]quinolin-4(5H)-ones. scilit.com This reaction combines a 4-hydroxyquinolin-2(1H)-one, an aromatic aldehyde, and an isonitrile to rapidly generate the furoquinoline core with excellent yields. scilit.com
Another powerful MCR is a telescoped process involving 8-hydroxyquinoline, an arylglyoxal (like 4-methoxyphenylglyoxal), and Meldrum's acid. mdpi.com This reaction proceeds through an initial condensation followed by an intramolecular cyclization to produce furo[3,2-h]quinoline acetic acid derivatives, demonstrating the utility of MCRs in accessing different isomers of the furoquinoline family. mdpi.com These examples showcase the potential of MCRs to streamline the synthesis of the furoquinoline framework by maximizing atom economy and procedural simplicity.
Reaction Type | Starting Materials | Product Type | Key Features |
3-Component Reaction | 4-Hydroxyquinolin-2(1H)-one, Aromatic Aldehyde, Isonitrile | Furo[3,2-c]quinolin-4(5H)-one | Microwave-assisted, catalyst- and solvent-free, high yield scilit.com |
Telescoped MCR | 8-Hydroxyquinoline, Arylglyoxal, Meldrum's acid | Furo[3,2-h]quinolinacetic acid | One-pot, two-stage process, good yield mdpi.com |
Telescoped Synthetic Processes
Telescoped synthesis, also known as one-pot synthesis, involves performing multiple reaction steps sequentially in the same vessel without isolating intermediates. This approach enhances efficiency by reducing purification steps, solvent waste, and time. A notable application of this strategy is the synthesis of 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid. mdpi.com The process begins with the condensation of 8-hydroxyquinoline, 4-methoxyphenylglyoxal, and Meldrum's acid in acetonitrile. mdpi.com After the initial reaction, the solvent is removed, and acetic acid is added to facilitate the subsequent intramolecular cyclization and ring-opening of the Meldrum's acid moiety, all within the same pot, to yield the final product. mdpi.com This two-step, one-pot process highlights the power of telescoped reactions to construct the furo[3,2-h]quinoline system, a close analogue of the target compound, in a highly efficient manner. mdpi.com
Microwave-Assisted Synthetic Protocols
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purities. The synthesis of furoquinoline systems has significantly benefited from this technology. For instance, a rapid, solvent-free, microwave-assisted method has been developed for synthesizing furo[2,3-b]quinolines. cdnsciencepub.comcdnsciencepub.com This one-pot reaction involves heating 2-hydroxy-3-formyl-quinolines with reagents like phenacyl bromide or ethyl chloroacetate in the presence of potassium carbonate under microwave irradiation, affording the products in high yields within minutes. cdnsciencepub.comcdnsciencepub.com
Similarly, the Rap-Stoermer reaction, used to prepare both linear and angular furoquinolines, shows enhanced yields when conducted under microwave conditions compared to conventional heating. osi.lv This acceleration is also observed in other cyclization reactions, such as the manganese(III) acetate mediated radical cyclizations to form related furo-pyrimidinone systems, where microwave heating proves superior to conventional methods. researchgate.net
Reaction | Starting Materials | Conditions | Yield (MW) | Yield (Conventional) | Time (MW) | Time (Conventional) |
Furo[2,3-b]quinoline Synthesis | 2-Hydroxy-3-formyl-quinoline, Phenacyl bromide, K2CO3 | Solvent-free | 86% | Lower | 3 min | Longer |
Furo[2,3-b]quinoline Synthesis | 2-Hydroxy-3-formyl-quinoline, Chloroacetamide, K2CO3 | Solvent-free | 80% | Lower | 4 min | Longer |
Furo[2,3-d]pyrido[1,2-a]pyrimidin-4-one Synthesis | 2-hydroxy-pyridopyrimidinone, Alkene, Mn(OAc)3 | N/A | Excellent | No product | 60 s | N/A |
Acid-Catalyzed Cyclization Strategies
Acid-catalyzed cyclization is a cornerstone strategy for the formation of the furan ring in furoquinoline synthesis. Various acids are employed to promote the intramolecular ring closure of a suitably functionalized quinoline precursor. In the targeted synthesis of a 4-hydroxymethyl-substituted this compound, a key step involves refluxing an intermediate in a mixture of 48% hydrobromic acid and acetic acid to achieve demethylation and facilitate subsequent steps. acs.orgacs.org
More direct cyclizations are also common. For example, the intramolecular cyclization of 7-allyl-6-hydroxyquinoline derivatives to form furo[3,2-f]quinolines is effectively promoted by heating with concentrated sulfuric acid. arkat-usa.org Brønsted acids like p-toluenesulfonic acid (p-TsOH) are also widely used. researchgate.net A notable example is the p-TsOH-catalyzed tandem reaction between 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols, which can lead to furo[3,2-c]quinolones through a sequence involving Friedel–Crafts-type alkylation and a 5-exo-dig ring closure. rsc.orgrsc.org
Catalyst/Reagent | Precursor Type | Product Type | Reference |
HBr / Acetic Acid | 4-Methoxymethyl-furoquinolinone | 4-Bromomethyl-furoquinolinone | acs.org |
H2SO4 | 7-Allyl-6-hydroxyquinoline | Furo[3,2-f]quinoline | arkat-usa.org |
p-TsOH·H2O | 4-Hydroxyquinolinone, Propargylic alcohol | Furo[3,2-c]quinolone | rsc.orgrsc.org |
PTSA | N-Alkyl-4-alkoxy-3-alkynylpyridin-2(1H)-one | Furo[2,3-b]pyridin-4(7H)-one | researchgate.net |
Oxidative Dearomatization and Cascade Cyclization
A modern and elegant approach to the this compound core involves an oxidative dearomatization and cascade cyclization strategy. acs.org This method provides a novel and convergent route, diverging from traditional linear syntheses. The key step is the oxidative dearomatization of a phenol, specifically a 3-(3-alkynyl-4-hydroxyphenyl)propanoic acid derivative. acs.org
This phenol is treated with an oxidant like iodosobenzene (PhIO) to form a reactive spirocyclic dienone intermediate. acs.org This intermediate is not isolated but is subjected to a palladium-catalyzed cascade reaction in the presence of an amine. The cascade proceeds via several steps: cyclization onto the alkyne, addition of the amine, aromatization, and finally, lactamization. acs.org This sequence efficiently assembles the 3,4-dihydrothis compound scaffold, which can then be oxidized in a final step to furnish the fully aromatic this compound system. acs.org This strategy showcases a sophisticated use of cascade reactions to build the complex tricyclic core from relatively simple starting materials. acs.org
Precursor Molecules in this compound Synthesis
The synthesis of the this compound scaffold and its analogues relies on a variety of precursor molecules, often leveraging the reactivity of quinolinone systems. A common and versatile starting point is the 4-hydroxy-2-quinolone core. arabjchem.orgresearchgate.net This structural motif provides a reactive enol or enolate system that can participate in various cyclization reactions to form the fused furan ring.
For instance, 4-hydroxy-1-methylquinolin-2(1H)-one is a frequently employed precursor. preprints.orgrsc.orgclockss.org It can react with a range of molecules, including propargylic alcohols, to yield furo[3,2-c]quinolone derivatives. rsc.orgrsc.org The reaction of 4-hydroxy-2(1H)-quinolone with ethyl vinyl ether, mediated by an oxidative cyclization agent, leads to the formation of a dihydrofuro[3,2-c]quinolin-4-one. arabjchem.org Similarly, its reaction with catechols in the presence of a laccase catalyst results in benzofuro[3,2-c]quinolin-6(5H)-ones. arabjchem.orgresearchgate.net
Another key class of precursors includes substituted anilines. For example, 2-iodoaniline can be reacted with α,β-unsaturated carbonyl compounds in the presence of a palladium catalyst to form 3-substituted quinolin-2(1H)-ones, which can then be further elaborated. mdpi.com In a different approach, 4-(2-aminophenyl)-3-yn-1-ols serve as precursors for the synthesis of dihydrofuro[3,2-c]quinolinone derivatives through a palladium-catalyzed carbonylative double cyclization.
Furthermore, more complex quinoline derivatives can be utilized. 2-Hydroxy-3-formyl-quinolines react with compounds like chloroacetamide, ethyl chloroacetate, and phenacyl bromide to produce furo[2,3-b]quinolines. cdnsciencepub.com The synthesis of certain furo[2,3-c] Current time information in Bangalore, IN.acs.orgnaphthyridine skeletons, which are structurally related to furoquinolines, starts from 2-iodoaniline and appropriate boronic acids, followed by reaction with various aldehydes. researchgate.net
The table below summarizes some of the key precursor molecules used in the synthesis of this compound and its analogues.
Precursor Molecule | Reagent(s) | Product Type |
4-Hydroxy-1-methylquinolin-2(1H)-one | Propargylic alcohols | Furo[3,2-c]quinolones rsc.orgrsc.org |
4-Hydroxy-2(1H)-quinolone | Ethyl vinyl ether | Dihydrofuro[3,2-c]quinolin-4-one arabjchem.org |
4-Hydroxy-2(1H)-quinolone | Catechols | Benzofuro[3,2-c]quinolin-6(5H)-ones arabjchem.orgresearchgate.net |
2-Iodoaniline | α,β-Unsaturated carbonyl compounds | 3-Substituted quinolin-2(1H)-ones mdpi.com |
4-(2-Aminophenyl)-3-yn-1-ols | Carbon monoxide | Dihydrofuro[3,2-c]quinolinone derivatives |
2-Hydroxy-3-formyl-quinolines | Chloroacetamide, Ethyl chloroacetate, Phenacyl bromide | Furo[2,3-b]quinolines cdnsciencepub.com |
2-Iodoaniline | Boronic acids, Aldehydes | Furo[2,3-c] Current time information in Bangalore, IN.acs.orgnaphthyridines researchgate.net |
Regioselectivity and Stereoselectivity in this compound Formation
Regioselectivity and stereoselectivity are critical aspects in the synthesis of this compound and its isomers, dictating the final arrangement of atoms in the fused ring system. The outcome of these selective processes is often influenced by the choice of precursors, catalysts, and reaction conditions.
A notable example of regioselectivity is observed in the acid-catalyzed tandem reactions of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols. rsc.orgrsc.org Depending on the structure of the propargylic alcohol, the reaction can proceed through two different pathways. One pathway involves a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization to form pyrano[3,2-c]quinolones. The alternative pathway is a Friedel–Crafts-type alkylation followed by a 5-exo-dig ring closure, which selectively yields furo[3,2-c]quinolones. rsc.orgrsc.org This demonstrates how the precursor structure directs the reaction towards a specific regioisomer.
In another instance, the laccase-catalyzed domino reaction of 4-hydroxy-2(1H)-quinolone with catechols produces 10-substituted 8,9-dihydroxybenzofuro[3,2-c]quinolin-6(5H)-ones as single regioisomers. arabjchem.orgresearchgate.net This high regioselectivity is attributed to the enzymatic nature of the catalyst, which precisely controls the orientation of the reacting molecules.
The palladium-catalyzed carbonylative double cyclization of 4-(2-aminophenyl)-3-yn-1-ols also exhibits regioselectivity. The reaction can potentially lead to two isomeric products: 3,5-dihydrofuro[3,2-c]quinolin-4(2H)-ones and 4,5-dihydropyrano[4,3-b]indol-1(3H)-ones. The selectivity is governed by the initial cyclization step, with the 5-endo-dig cyclization of the hydroxyl group leading to the furo[3,2-c]quinolinone core.
Stereoselectivity is also a key consideration, particularly when chiral centers are formed during the synthesis. For example, a one-pot multistep transformation involving a Knoevenagel condensation, aza-Michael addition, and electrophilic fluorination has been developed for the stereoselective synthesis of fluorinated 2,3-dihydroquinolin-4(1H)-one derivatives. nih.gov This method provides good to high yields and excellent diastereoselectivities. nih.gov
The table below highlights examples of regioselective and stereoselective reactions in the formation of furoquinoline and related structures.
Reaction | Precursors | Catalyst/Conditions | Outcome |
Tandem Annulation | 4-Hydroxy-1-methylquinolin-2(1H)-one, Propargylic alcohols | Acid catalyst | Regioselective formation of furo[3,2-c]quinolones or pyrano[3,2-c]quinolones rsc.orgrsc.org |
Domino Reaction | 4-Hydroxy-2(1H)-quinolone, Catechols | Laccase (Agaricus bisporus) | High regioselectivity for 10-substituted 8,9-dihydroxybenzofuro[3,2-c]quinolin-6(5H)-ones arabjchem.orgresearchgate.net |
Carbonylative Double Cyclization | 4-(2-Aminophenyl)-3-yn-1-ols | PdI₂/KI | Regioselective formation of 3,5-dihydrofuro[3,2-c]quinolin-4(2H)-ones |
One-pot Multistep Transformation | Simple starting materials | Organocatalyst | Stereoselective synthesis of fluorinated 2,3-dihydroquinolin-4(1H)-ones with high diastereoselectivity nih.gov |
Catalytic Systems and Reaction Conditions in this compound Synthesis
The synthesis of this compound and its analogues often employs a diverse range of catalytic systems and reaction conditions to achieve high efficiency and selectivity. The choice of catalyst and conditions is crucial for promoting the desired bond formations and cyclizations.
Palladium-based catalysts are widely used in the synthesis of quinolinone and furoquinoline derivatives. For instance, the synthesis of 3-substituted quinolin-2(1H)-ones can be achieved through the coupling-cyclization of 2-iodoaniline with α,β-unsaturated carbonyl compounds using a catalytic amount of Pd(OAc)₂ with PPh₃ as a ligand and NaOAc as a base in DMF at 100 °C. mdpi.com Another example is the palladium-catalyzed carbonylative annulation of terminal alkynes with 2-iodoaniline derivatives in the presence of carbon monoxide and Pd(OAc)₂ to yield both 3- and 4-substituted quinolin-2(1H)-ones. mdpi.com
A highly selective method for synthesizing unsymmetrical aryl-s-triazines, which can be conceptually related to the construction of complex heterocyclic systems, utilizes a sequential Suzuki coupling catalyzed by Pd(PPh₃)₂Cl₂. mdpi.com Furthermore, a palladium iodide (PdI₂)/potassium iodide (KI) catalytic system is effective for the oxidative carbonylation of 4-(2-aminophenyl)-3-yn-1-ols, leading to dihydrofuroquinolinone derivatives. This reaction proceeds with high turnover numbers and demonstrates the efficiency of this catalytic system.
Acid catalysts also play a significant role. For example, the acid-catalyzed tandem reactions of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols can be promoted by acids like p-toluenesulfonic acid (p-TsOH·H₂O) or copper(I) trifluoromethanesulfonate (CuOTf). rsc.org The choice of acid can influence the reaction pathway and the resulting product distribution between pyrano[3,2-c]quinolones and furo[3,2-c]quinolones. rsc.org
Other catalytic systems and conditions include the use of microwave irradiation to accelerate reactions. A rapid, solvent-free microwave-assisted method has been developed for the synthesis of novel furoquinolines from 2-hydroxy-3-formyl-quinolines and various reagents in the presence of potassium carbonate. cdnsciencepub.com This eco-friendly method offers high yields and simple product isolation. cdnsciencepub.com
Enzymatic catalysis, as mentioned earlier, provides high selectivity. The use of laccase from Agaricus bisporus with aerial oxygen as the oxidant exemplifies a green chemistry approach to the synthesis of benzofuro[3,2-c]quinolin-6(5H)-ones. arabjchem.orgresearchgate.net
The table below summarizes various catalytic systems and reaction conditions for the synthesis of this compound and its analogues.
Catalytic System | Reagents/Precursors | Reaction Conditions | Product Type |
Pd(OAc)₂ / PPh₃ | 2-Iodoaniline, α,β-Unsaturated carbonyl compounds | NaOAc, DMF, 100 °C | 3-Substituted quinolin-2(1H)-ones mdpi.com |
Pd(OAc)₂ | Terminal alkynes, 2-Iodoaniline derivatives | CO, Pyridine | 3- and 4-Substituted quinolin-2(1H)-ones mdpi.com |
PdI₂ / KI | 4-(2-Aminophenyl)-3-yn-1-ols | CO/air, MeCN, 100 °C | Dihydrofuro[3,2-c]quinolinone derivatives |
p-TsOH·H₂O or CuOTf | 4-Hydroxy-1-methylquinolin-2(1H)-one, Propargylic alcohols | 1,2-DCE, 84 °C | Furo[3,2-c]quinolones or Pyrano[3,2-c]quinolones rsc.org |
Potassium Carbonate | 2-Hydroxy-3-formyl-quinolines, Chloroacetamide, etc. | Microwave irradiation, Solvent-free | Furo[2,3-b]quinolines cdnsciencepub.com |
Laccase (Agaricus bisporus) | 4-Hydroxy-2(1H)-quinolone, Catechols | Aerial oxygen | 10-Substituted 8,9-dihydroxybenzofuro[3,2-c]quinolin-6(5H)-ones arabjchem.orgresearchgate.net |
Structural Elucidation and Advanced Spectroscopic Characterization of Furo[2,3-h]quinolin-2 1h -one Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is the most powerful method for elucidating the carbon-hydrogen framework of organic molecules. For Furo[2,3-h]quinolin-2(1H)-one derivatives, one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are used to assign the specific chemical environment of each proton and carbon atom, confirming the substitution pattern and the integrity of the fused ring system.
The ¹H NMR spectrum provides information about the number of different types of protons and their connectivity. In this compound analogues, the aromatic protons on the quinoline and furan rings typically appear as multiplets or doublets in the downfield region (δ 7.0-9.0 ppm). The chemical shifts are influenced by the electronic effects of substituents on the rings. For instance, the proton of the N-H group in the quinolinone ring is often observed as a broad singlet at a very downfield chemical shift, sometimes above δ 12.0 ppm, due to hydrogen bonding. mdpi.com Protons on alkyl or methoxy substituents will appear in the upfield region of the spectrum.
For example, in the related compound 3,3-Dimethylfuro[3,4-b]quinolin-1(3H)-one, the aromatic protons H-4, H-5, H-7, and H-8 are distinctly observed between δ 7.6 and 8.8 ppm, while the two methyl groups give a sharp singlet at 1.79 ppm. acs.org
Table 1: Selected ¹H NMR Data for Furoquinoline Analogues
Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |
3,3-Dimethylfuro[3,4-b]quinolin-1(3H)-one acs.org | CDCl₃ | H-4 | 8.71 | s |
H-8 | 8.19 | d, J = 8.5 | ||
H-5 | 8.02 | d, J = 8.2 | ||
H-7 | 7.92–7.88 | m | ||
H-6 | 7.67–7.64 | m | ||
2xCH₃ | 1.79 | s | ||
Pyrazino[2′,3′:4,5]furo[3,2-c]quinolin-6(5H)-one derivative mdpi.com | DMSO-d₆ | NH | 12.11 | s |
Ar-H | 7.89–7.85 | m | ||
Ar-H | 7.52–7.48 | m | ||
Ar-H | 7.35–7.32 | m | ||
Ar-H | 7.23–7.19 | m |
Note: The table presents data for structurally related isomers and derivatives to illustrate typical chemical shifts.
¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. The spectrum shows distinct signals for each unique carbon atom. In this compound analogues, the carbonyl carbon (C-2) of the quinolinone ring is characteristically found at a highly deshielded position, often in the δ 160-170 ppm range. acs.org Aromatic and heteroaromatic carbons resonate between δ 100-160 ppm. Quaternary carbons, those without attached protons, are often identifiable through techniques like DEPT or by their appearance in the ¹³C spectrum and absence in HSQC spectra.
For 3,3-Dimethylfuro[3,4-b]quinolin-1(3H)-one, the carbonyl carbon appears at δ 167.7 ppm, while the quaternary carbon of the dimethyl-substituted position (CMe₂) is at δ 86.9 ppm. acs.org The remaining aromatic carbons are spread between δ 116.7 and 151.2 ppm. acs.org
Table 2: Selected ¹³C NMR Data for Furoquinoline Analogues
Compound | Solvent | Carbon | Chemical Shift (δ, ppm) |
3,3-Dimethylfuro[3,4-b]quinolin-1(3H)-one acs.org | CDCl₃ | C=O | 167.7 |
C-8a | 151.2 | ||
C-4 | 136.3 | ||
C-7 | 132.9 | ||
C-5 | 130.0 | ||
C-8 | 129.5 | ||
C-4a, C-6 | 127.5 | ||
C-3 | 116.7 | ||
CMe₂ | 86.9 | ||
2xCH₃ | 26.1 | ||
Pyrazino[2′,3′:4,5]furo[3,2-c]quinolin-6(5H)-one derivative mdpi.com | DMSO-d₆ | C=O | 165.2 |
Ar-C | 160.2, 153.4, 139.4, 138.4, 130.7, 109.5 | ||
Ar-CH | 125.9, 128.4, 122.8, 115.7 |
Note: The table presents data for structurally related isomers and derivatives to illustrate typical chemical shifts.
While 1D NMR provides foundational data, 2D NMR techniques are crucial for unambiguously assembling the molecular structure. science.gov
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). libretexts.orgcolumbia.edu It is highly sensitive and allows for the definitive assignment of protonated carbons. columbia.edu For a this compound derivative, each CH group in the aromatic region would show a cross-peak in the HSQC spectrum, connecting its ¹H and ¹³C chemical shifts.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is key to piecing together the entire molecular puzzle. It reveals correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). libretexts.orgustc.edu.cn This technique allows for the connection of quaternary carbons to nearby protons and links different fragments of the molecule. For example, the NH proton of the quinolinone ring would show an HMBC correlation to the carbonyl carbon (C-2) and other carbons two or three bonds away, confirming its position within the heterocyclic system. ustc.edu.cn Similarly, correlations from a proton on the furan ring to carbons in the quinoline ring would confirm the fusion of the two ring systems. columbia.edu
13C NMR Data Elucidation for this compound Analogues.
Mass Spectrometry (MS) Characterization
Mass spectrometry is a vital analytical technique that provides information about the mass, and thus the molecular weight and elemental formula, of a compound. mdpi.comresearchgate.net
High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). mdpi.comrsc.org This precision allows for the calculation of a unique elemental formula. By comparing the experimentally measured exact mass with the calculated mass for a proposed formula, the molecular formula of a new this compound derivative can be confirmed unequivocally. science.govlibretexts.org
Table 3: Representative HRMS Data for Furo-Fused Heterocycles
Compound Class | Proposed Formula | Ion | Calculated m/z | Found m/z | Reference |
Furo[3,2-h]quinoline Derivative | C₂₈H₂₂NO₃S | [M+H]⁺ | 452.1242 | 452.1244 | mdpi.com |
Furo[3,4-b]quinolin-1-one Derivative | C₁₃H₁₂NO₂ | [M+H]⁺ | 214.0868 | 214.0868 | acs.org |
Pyrano[3,2-c]quinolone Derivative | C₃₁H₂₂BrNO₂ | [M+H]⁺ | 520.0907 | 520.0904 | rsc.org |
Furo[2,3-f]chromen-3-yl)acetic Acid Derivative | C₂₂H₁₈O₆ | [M+H]⁺ | 379.1176 | 379.1177 | mdpi.com |
The study of fragmentation patterns in mass spectrometry provides structural clues by revealing how a molecule breaks apart upon ionization. In electron impact (EI) mass spectrometry, the molecular ion (M⁺) is formed, which then undergoes a series of fragmentation steps to produce smaller, stable daughter ions. The fragmentation of furoquinoline alkaloids is characteristic and can help in structural confirmation. mcmaster.ca
Common fragmentation processes for quinoline derivatives include the loss of small, neutral molecules like carbon monoxide (CO) and hydrogen cyanide (HCN). mcmaster.ca For methoxy-substituted furoquinolines, a characteristic fragmentation involves the loss of a methyl radical (·CH₃) followed by the elimination of a CO molecule. The presence of intense metastable peaks in the spectrum can confirm that a specific fragmentation occurs in a single step, aiding in the elucidation of these pathways. mcmaster.ca Analysis of these pathways helps differentiate between isomers, as the substitution pattern can significantly influence which fragmentation routes are favored.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation.
Infrared (IR) Spectroscopic Investigations
Infrared (IR) spectroscopy is a crucial tool for identifying the functional groups within the this compound scaffold. The spectra of these derivatives are characterized by several key absorption bands that confirm their molecular structure. The most prominent of these are the vibrations associated with the carbonyl group of the lactone ring, the N-H or N-R group of the quinolinone, and the various bonds within the fused aromatic system.
Detailed studies on derivatives of the Furo[3,2-h]quinoline system, a close structural isomer, provide valuable comparative data. For instance, the IR spectrum of 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid, a derivative of the related Furo[3,2-h]quinoline, displays a characteristic set of absorption bands. mdpi.com The carbonyl (C=O) stretching vibration of the carboxylic acid appears at 1715 cm⁻¹. mdpi.com Additionally, bands corresponding to O-H stretching (3047 cm⁻¹), C-H stretching (2834 cm⁻¹), aromatic C-C stretching (1611 and 1572 cm⁻¹), and C-O stretching (1179 cm⁻¹) are observed. mdpi.com
For the this compound core, the lactone carbonyl (C=O) stretch is expected in a similar region, typically around 1710-1730 cm⁻¹. In related furo-quinolone structures, this band is a defining feature. For example, in certain pyrano[3,2-c]quinolin-2,5-diones, two distinct C=O stretching bands are seen at 1773–1783 cm⁻¹ and 1653–1658 cm⁻¹. nih.gov The lactam carbonyl of the quinolinone ring in precursors often appears around 1645-1688 cm⁻¹. arabjchem.org The presence of an N-H group in the quinolinone ring would give rise to a stretching vibration in the range of 3200-3400 cm⁻¹. nih.gov The identification of Schiff base derivatives of Furo[3,2-h] quinoline-2-one has been confirmed through IR spectroscopy, which would show a characteristic C=N band around 1562-1575 cm⁻¹. uobaghdad.edu.iq
The table below summarizes typical IR absorption bands observed in this compound and related structures. mdpi.comnih.govarabjchem.orgnih.gov
Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |
Lactone Carbonyl | C=O Stretch | 1715 - 1780 |
Lactam Carbonyl | C=O Stretch | 1640 - 1690 |
Amine | N-H Stretch | 3200 - 3400 |
Aromatic Ring | C=C Stretch | 1500 - 1620 |
Ether Linkage | C-O Stretch | 1100 - 1200 |
Alkyl/Aryl | C-H Stretch | 2800 - 3100 |
This table is interactive. Click on the headers to sort.
UV-Visible (UV-Vis) Spectroscopy and Electronic Properties
UV-Visible spectroscopy provides significant insights into the electronic transitions occurring within the conjugated π-system of this compound derivatives. The fusion of the furan and quinolinone rings creates an extended aromatic system, leading to characteristic absorption bands in the UV-Vis spectrum. These absorptions are primarily attributed to π → π* and n → π* transitions.
While specific UV-Vis data for the parent this compound is not extensively detailed in the available literature, studies on its derivatives and isomers confirm its spectroscopic activity. uobaghdad.edu.iq Analysis of isomeric structures such as Furo[2,3-b]quinoline derivatives shows strong absorptions in the range of 250-330 nm. For example, one 7-methoxy-2,3,4,9-tetrahydrofuro(2,3-b)quinolin-3,4-dione derivative exhibits absorption maxima (λmax) at 254 nm, 266 nm, and 318 nm. acs.org Another related alkaloid, isoptelefoline, shows λmax at 255 nm, 307 nm, and 325 nm. tandfonline.com These bands are characteristic of the π → π* transitions within the extensive conjugated system of the fused heterocyclic rings.
The electronic properties are influenced by the substitution pattern on the aromatic rings. Generally, the high-intensity bands observed below 300 nm are assigned to π → π* transitions of the quinolinone backbone. mdpi.com Weaker bands at longer wavelengths, often above 300 nm, can be attributed to intramolecular charge transfer (ICT) from the electron-rich furan and quinoline portions to the electron-withdrawing carbonyl group, as well as n → π* transitions of the carbonyl moiety. mdpi.comnih.gov The position and intensity of these bands are sensitive to solvent polarity and the presence of electron-donating or electron-withdrawing substituents on the molecular framework.
The table below presents typical UV-Vis absorption maxima for Furoquinoline isomers, indicative of the electronic transitions expected for this compound derivatives. acs.orgtandfonline.com
Compound Type | Solvent | λmax (nm) | Transition Type |
Furo[2,3-b]quinoline derivative | Chloroform | 254, 266, 318 | π → π |
Isoptelefoline (Furo[2,3-b]quinoline) | Acetonitrile | 255, 307, 325 | π → π |
This table is interactive. Click on the headers to sort.
X-ray Crystallographic Analysis of this compound Analogues
X-ray crystallography provides definitive proof of molecular structure, offering precise data on bond lengths, bond angles, and three-dimensional arrangement in the solid state. While a specific crystal structure for the parent this compound is not prominently available, analyses of closely related isomers and analogues offer a clear picture of the expected structural characteristics.
For instance, the crystal structure of a Furo[3,2-c]quinolone derivative has been unequivocally confirmed by X-ray diffraction analysis. rsc.org Similarly, a detailed crystallographic study of 7-p-Tolyl-10,11-dihydrobenzo[h]furo[3,4-b]quinolin-8(7H)-one, an analogue with a related fused ring system, reveals key structural motifs that are likely to be present in this compound. iucr.org In this analogue, the fused furo-quinoline ring system is essentially planar. iucr.org This planarity is a consequence of the extensive sp² hybridization throughout the fused rings.
In Vitro Biological Activity Profiling and Mechanistic Studies of Furo[2,3-h]quinolin-2 1h -one Analogues
General In Vitro Biological Screening Approaches
The in vitro biological evaluation of Furo[2,3-h]quinolin-2(1H)-one analogues typically commences with broad screening assays to identify promising lead compounds. A common initial step involves assessing the general antiproliferative activity against a panel of human cancer cell lines. For instance, some studies have utilized the National Cancer Institute's (NCI) 60-cell line panel to gain a comprehensive overview of a compound's cytotoxic potential across various cancer types. rsc.orgrsc.org This approach allows for the identification of compounds with potent and selective anticancer activity.
Following initial screening, more focused in vitro assays are employed to elucidate the biological effects of these compounds. These can include cytotoxicity assays, such as the MTT assay, to determine the concentration at which the compounds inhibit cell growth by 50% (GI₅₀). rsc.orgrsc.org Further investigations often involve assays to assess DNA damage, such as the induction of DNA-protein cross-links (DPCs), and the evaluation of genotoxicity through mutagenicity tests. nih.govnih.gov The ability of these compounds to induce apoptosis, or programmed cell death, is another critical aspect of their in vitro profiling, often studied using techniques like flow cytometry.
Antiproliferative Activity in Mammalian Cell Lines
This compound analogues have demonstrated significant antiproliferative activity in various mammalian cell lines. This activity is a key focus of research into their potential as therapeutic agents.
Modulation of Cell Proliferation and Viability
Several this compound analogues have shown potent effects on the proliferation and viability of cancer cells. For example, 4,6,8,9-tetramethyl-2H-furo[2,3-h]quinolin-2-one (HFQ) and its isomer, 1,4,6,8-tetramethyl-2H-furo[2,3-h]quinolin-2-one (FQ), exhibited strong antiproliferative activity in mammalian cells, reported to be approximately twice as potent as the well-known photochemotherapeutic agent 8-methoxypsoralen (8-MOP). nih.gov Similarly, the introduction of halogen substituents into related furo[2,3-d]pyrimidine-based chalcones has been shown to enhance cytotoxicity against tumor cells. rsc.orgrsc.org
The antiproliferative effects are often quantified by determining the GI₅₀ values. For instance, two halogen-bearing furo[2,3-d]pyrimidine chalcone derivatives, 5d and 5e, displayed mean GI₅₀ values of 2.41 μM and 1.23 μM, respectively, across the NCI 59 cell line panel. rsc.orgrsc.org These compounds also showed pronounced cytotoxic activity against the resistant MCF-7 breast cancer cell line. rsc.orgrsc.org Another derivative, 4-hydroxymethyl-1,6,8-trimethylthis compound (HOFQ), induced strong antiproliferative effects in Ehrlich ascites cells upon UVA activation. nih.gov
Table 1: Antiproliferative Activity of Selected this compound Analogues
Compound | Cell Line(s) | Observed Effect | Reference |
---|---|---|---|
4,6,8,9-tetramethyl-2H-furo[2,3-h]quinolin-2-one (HFQ) | Mammalian cells | Strong antiproliferative activity, ~2x greater than 8-MOP | nih.gov |
1,4,6,8-tetramethyl-2H-furo[2,3-h]quinolin-2-one (FQ) | Mammalian cells | Strong antiproliferative activity, ~2x greater than 8-MOP | nih.gov |
Furo[2,3-d]pyrimidine chalcone 5d | NCI 59 cell line panel, MCF-7 | Mean GI₅₀ of 2.41 μM (NCI panel), pronounced cytotoxicity (MCF-7) | rsc.orgrsc.org |
Furo[2,3-d]pyrimidine chalcone 5e | NCI 59 cell line panel, MCF-7 | Mean GI₅₀ of 1.23 μM (NCI panel), pronounced cytotoxicity (MCF-7) | rsc.orgrsc.org |
4-hydroxymethyl-1,6,8-trimethylthis compound (HOFQ) | Ehrlich ascites cells | Strong antiproliferative effects with UVA activation | nih.gov |
Induction of Apoptosis and Cell Death Pathways
A significant mechanism through which this compound analogues exert their antiproliferative effects is the induction of apoptosis. This programmed cell death is characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. rsc.org
Studies have shown that these compounds can trigger apoptotic pathways. For example, the furoquinolinone derivative HOFQ is an efficient inducer of apoptosis. nih.gov The process of apoptosis is often mediated by a cascade of enzymes called caspases, with caspases-3, -6, and -7 acting as "executioner" caspases. rsc.org The activation of these caspases leads to the cleavage of specific cellular substrates, ultimately resulting in cell death. Research on related quinolinone derivatives has demonstrated that the most active compounds can increase the level of active caspase-3, indicating the induction of apoptosis via the mitochondrial pathway.
Molecular Mechanisms Underlying Antiproliferative Effects
The antiproliferative activity of this compound analogues stems from their interaction with key cellular components and pathways.
Mitochondria play a crucial role in the induction of apoptosis, and their dysfunction is a key mechanism for some this compound analogues. The derivative HOFQ has been shown to induce mitochondrial depolarization, which is a causative event in its apoptotic activity. acs.org This effect is dependent on the intracellular oxidation of HOFQ, as it is a substrate for alcohol dehydrogenase (ADH). acs.org In the presence of ADH and NAD+, the oxidized products of HOFQ directly affect mitochondrial function, leading to the opening of the permeability transition pore (PTP). acs.org An analogue with a formyl group at the C-4 position mimicked these effects, confirming that the oxidized products are responsible for the direct action on mitochondria and subsequent cytotoxicity. acs.org
Another important molecular mechanism is the formation of DNA-protein cross-links (DPCs). Several this compound analogues, including HFQ and FQ, have been shown to induce DPCs but not interstrand cross-links in DNA. nih.gov The formation of these DPCs is linked to the antiproliferative and genotoxic effects of these compounds. nih.gov
The specific type of DPC and the mechanism of its formation can vary between analogues. For instance, FQ generates DPCs through a biphotonic process, while HFQ induces them via a monophotonic process. nih.gov The derivative HOFQ also forms DPCs, but these are primarily "zero-length" cross-links, likely formed through damage to guanine residues. nih.gov This is in contrast to FQ, which induces DPCs with a linker molecule. nih.gov The formation of DPCs is considered a significant lesion that can contribute to the observed antiproliferative activity and, in some cases, chromosomal aberrations. nih.gov
DNA Intercalation Studies
Certain this compound analogues have demonstrated the ability to interact with DNA through intercalation. acs.org This mechanism involves the insertion of the planar furoquinolinone ring system between the base pairs of the DNA double helix. This interaction is a critical aspect of their biological activity.
For instance, studies on 1,4,6,8-tetramethyl-2H-furo[2,3-h]quinolin-2-one and 4,6,8,9-tetramethyl-2H-furo[2,3-h]quinolin-2-one have shown that these compounds form a molecular complex with DNA, leading to their intercalation within the duplex macromolecule, a finding supported by linear flow dichroism. acs.org Upon subsequent irradiation with UV-A light, these intercalated ligands can photobind to the DNA, specifically forming monocycloadducts with thymine in a cis-syn configuration. acs.org
Furthermore, the introduction of a basic amino side chain to the furoquinolinone scaffold has been shown to enhance DNA binding. Derivatives such as N-(2-dimethylamino-ethyl)-2-(4,8,9-trimethyl-2-oxo-2H-furo[2,3-h]quinolin-1-yl)-acetamide have been suggested to bind to DNA via intercalation, which is correlated with their improved antitumor activity. researchgate.net This suggests that the nature and position of substituents on the this compound core are crucial in modulating their DNA intercalating properties.
The modification of the furoquinolinone structure, such as replacing a methyl group with a hydroxymethyl group to form 4-hydroxymethyl-1,6,8-trimethylthis compound (HOFQ), can significantly alter its interaction with DNA. nih.gov This particular analogue exhibits a reduced lipophilicity and a weaker dark interaction with DNA compared to its tetramethyl counterpart. nih.gov While HOFQ still forms DNA monoadducts, it does not create interstrand cross-links, a property attributed to its angular molecular structure. nih.govnih.gov Instead, it efficiently produces DNA-protein cross-links at zero length (DPC(L=0)), likely through damage to guanine. nih.gov This selective induction of specific DNA lesions highlights the nuanced ways in which different analogues interact with DNA.
Topoisomerase Inhibition (Type I and II)
Topoisomerases are essential enzymes that regulate the topology of DNA during cellular processes like replication and transcription, making them key targets for anticancer drugs. wikipedia.org this compound analogues have been investigated for their ability to inhibit both type I and type II topoisomerases. nih.govacs.org
Some benzopsoralen derivatives, which share structural similarities with furoquinolinones, have shown marked antiproliferative effects by inhibiting topoisomerase II. acs.org Specifically, 1-(3'-hydroxypropyl)-4,6,8-trimethylthis compound (HPFQ) has been shown to retain anti-topoisomerase II activity, although it is less effective than its analogue, 1,4,6,8-tetramethylthis compound (FQ), when incubated in the dark. nih.gov The inhibition of topoisomerase II by these compounds contributes to their antiproliferative properties. nih.govacs.org
While direct and extensive studies on the inhibition of topoisomerase I by this compound analogues are not as prevalent in the provided search results, the broader class of quinoline derivatives has been explored as topoisomerase I inhibitors. ekb.eg For example, pyrazolo[4,3-f]quinoline derivatives have been synthesized and evaluated for their ability to inhibit both topoisomerase I and IIα. mdpi.com In one study, compounds 2E and 2P, which are pyrazolo[4,3-f]quinolines, demonstrated weak inhibition of topoisomerase I activity compared to the standard inhibitor, camptothecin. mdpi.com This suggests that the this compound scaffold could potentially be modified to target topoisomerase I, though more specific research is needed.
The general mechanism of topoisomerase inhibitors involves blocking the action of these enzymes, which can either prevent the initial DNA strand cleavage or, in the case of topoisomerase poisons, stabilize the enzyme-DNA complex and prevent the re-ligation of the DNA strands. wikipedia.org This leads to an accumulation of DNA breaks, ultimately triggering apoptosis and cell death. wikipedia.org
Impact on Protein Synthesis
Certain this compound analogues have been found to significantly inhibit protein synthesis in mammalian cells. researchgate.net This represents a distinct mechanism of action compared to classic furocoumarins.
Specifically, 1,4,8-trimethylthis compound has been shown to induce a strong inhibition of protein synthesis. researchgate.net This inhibitory effect is a notable characteristic that differentiates it from other photochemotherapeutic agents like 8-methoxypsoralen (8-MOP). researchgate.net The mechanism behind this inhibition appears to be linked to the formation of covalent RNA-protein linkages, a type of lesion not observed with known furocoumarins. researchgate.net
In contrast, other analogues like 1,4,6,8-tetramethyl-2H-furo[2,3-h]quinolin-2-one and 4,6,8,9-tetramethyl-2H-furo[2,3-h]quinolin-2-one have been observed to inhibit both DNA and RNA synthesis in Ehrlich cells, even in the absence of light. acs.org This suggests that the impact on protein synthesis can be a direct or indirect consequence of the inhibition of nucleic acid synthesis. The ability of these compounds to form DNA-protein cross-links further complicates the precise mechanism, as this could also interfere with the transcriptional and translational machinery. nih.gov
The varying effects of different analogues on protein synthesis underscore the importance of the substitution pattern on the this compound core in determining their specific biological activities and mechanisms of action.
Enzymatic Interaction Studies (e.g., Alcohol Dehydrogenase as a substrate)
Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the interconversion of alcohols and aldehydes or ketones. nih.gov These enzymes are crucial in various metabolic pathways. nih.gov While direct studies on this compound acting as a substrate for alcohol dehydrogenase are not explicitly detailed in the provided search results, the interaction of various compounds with ADH has been a subject of research.
Generally, ADH activity can be influenced by a variety of molecules. For instance, compounds with structures similar to the adenine moiety of NAD+, such as imidazole and pyridine, have been shown to inhibit ADH. jmb.or.kr The tripeptide KPC (Lys-Pro-Cys) has been found to interact with and stabilize alcohol dehydrogenase, potentially protecting it from oxidative modification. csic.es This interaction is thought to occur through hydrophobic interactions and hydrogen bonds between the peptide and the enzyme. csic.es
The structure of human beta3 alcohol dehydrogenase has been studied in complex with the coenzyme NAD+ and the competitive inhibitor 4-iodopyrazole. rcsb.org This research provides insights into the binding site and the nature of interactions between the enzyme and its ligands. Given that this compound is a heterocyclic compound, its potential to interact with the active site of enzymes like ADH could be explored, although specific data on this interaction is currently lacking.
Antimicrobial Efficacy Investigations
The this compound scaffold and its broader quinoline relatives have been a source of compounds with notable antimicrobial properties. researchgate.netnih.govnih.govnih.govijshr.commdpi.commdpi.com
Antibacterial Properties
The antibacterial potential of this compound and related quinoline structures has been investigated against various bacterial strains. nih.govnih.govijshr.com The core quinoline structure is a well-established pharmacophore in the development of antibacterial agents. mdpi.com
While specific data on the antibacterial activity of this compound itself is limited in the provided search results, related furoquinoline and quinoline derivatives have demonstrated efficacy. For example, furo[3,2-c]quinolone hybrids are recognized for their pharmacological activities, including antibacterial effects. rsc.org Additionally, various synthesized quinoline derivatives have shown activity against both Gram-positive and Gram-negative bacteria. mdpi.com
A study on newly synthesized quinoline derivatives condensed with other heterocyclic systems, such as furochromenotriazolopyrimidine and furochromenoquinoline-amine, revealed excellent antimicrobial activity. nih.gov These findings suggest that the furoquinoline scaffold can be a promising basis for the development of new antibacterial agents.
Antifungal Properties
This compound analogues and related compounds have also been evaluated for their antifungal efficacy. researchgate.netijshr.com The quinoline moiety is a key structural feature in many compounds with antifungal activity. ijshr.com
Derivatives of furo[2,3-f]quinolin-5-ol have been synthesized and tested in vitro against a range of fungal species, including Candida, Aspergillus, and Cryptococcus neoformans. nih.gov Many of these compounds exhibited significant antifungal activity, highlighting the potential of the furoquinoline core in antifungal drug discovery. nih.gov
Furthermore, a broader class of furoquinolone compounds has been recognized for their potential antifungal properties. researchgate.net The structural diversity within the quinoline family allows for the tuning of biological activity, and various synthetic strategies have been employed to create novel quinoline derivatives with enhanced antifungal action. ijshr.com
Other Investigated Biological Responses (e.g., anti-inflammatory, anti-malarial)
Beyond their well-documented photobiological and anticancer activities, analogues of this compound have been explored for other potential therapeutic applications, including anti-inflammatory and anti-malarial effects. Research in these areas has revealed that the versatile furoquinoline scaffold can be adapted to target pathways and organisms associated with inflammatory diseases and malaria.
The anti-inflammatory potential of quinoline derivatives, a class to which furo[2,3-h]quinolin-2(1H)-ones belong, is a recognized area of medicinal chemistry research. nih.gov Studies have shown that certain fused pyranoquinolines exhibit anti-inflammatory effects. nih.gov For instance, derivatives of 1,4-naphthoquinone, which can be fused with the quinoline system, have demonstrated anti-inflammatory and anti-allergic properties. nih.gov
In the context of specific this compound analogues, while direct and extensive in vitro anti-inflammatory data is not as widespread as for other activities, the foundational quinoline structure is known to be a key pharmacophore in a variety of biologically active compounds, including those with anti-inflammatory properties. nih.gov The development of novel fused heterocyclic compounds from 4-hydroxy-2-quinolones has been a strategy to explore new anti-inflammatory agents.
Some studies have investigated the anti-inflammatory activity of related quinolone structures. For example, a series of pyrazole analogues were synthesized and evaluated for their in vivo and in vitro anti-inflammatory activity. dovepress.com Several compounds in this series demonstrated potent inhibition of carrageenan-induced paw edema in rats and also inhibited the production of tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine, in vitro. dovepress.com Specifically, compounds 5u and 5s from this study showed significant TNF-α inhibition. dovepress.com While not direct this compound analogues, these findings highlight the potential of the broader quinolone class to be developed into effective anti-inflammatory agents.
Further research into the specific anti-inflammatory mechanisms of this compound analogues is warranted to fully understand their potential in this therapeutic area.
The quinoline ring is a cornerstone of many anti-malarial drugs, with quinine being a historic and prominent example. nih.gov This has spurred interest in synthesizing and evaluating various quinoline-based compounds, including furoquinoline derivatives, for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govmdpi.com
Research has indicated that furoquinolone compounds possess potential anti-malarial activity. researchgate.netrsc.org The anti-malarial efficacy of certain quinoline derivatives is often linked to their ability to interfere with heme detoxification in the parasite.
While specific data on the anti-malarial activity of this compound itself is limited in the provided context, the broader class of quinolones has been a focus of anti-malarial drug discovery. For instance, a series of 4-quinolone derivatives were synthesized and evaluated for their anti-malarial activity. preprints.org Additionally, hybrid molecules incorporating a quinoline moiety have been a successful strategy in developing new anti-malarial candidates. mdpi.com For example, hybrids of quinoline and pyrimidine have shown promising activity. mdpi.com
The following table summarizes the anti-inflammatory and anti-malarial activities of selected quinoline-related compounds.
Compound Class/Derivative | Biological Activity | Key Findings |
Pyrazole Analogues (5u, 5s) | Anti-inflammatory | Potent in vivo anti-inflammatory activity; significant in vitro inhibition of TNF-α. dovepress.com |
Furoquinolones | Anti-malarial | Mentioned as a class of compounds with potential anti-malarial activity. researchgate.netrsc.org |
4-Quinolone Derivatives | Anti-malarial | A series of these compounds were synthesized and evaluated for anti-malarial activity. preprints.org |
Quinoline-Pyrimidine Hybrids | Anti-malarial | Some compounds exhibited good anti-malarial activity compared to chloroquine or pyrimethamine. mdpi.com |
1,3,5-tris[(4-(quinolinylaminomethyl)phenoxy)methyl]benzene (1i) | Anti-malarial | Did not show significant anti-malarial activity against the tested P. falciparum strains. mdpi.com |
1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene (1m) | Anti-malarial | Identified as a promising anti-malarial derivative with high selectivity. mdpi.com |
Fused Pyranoquinolines | Anti-inflammatory | Reported to exhibit a range of biological activities including anti-inflammatory effects. nih.gov |
1,4-Naphthoquinone Derivatives | Anti-inflammatory | Known to exhibit anti-inflammatory and anti-allergic activities. nih.gov |
Structure-activity Relationship Sar Exploration and Derivatization Strategies for Furo[2,3-h]quinolin-2 1h -one
Systematic Modification of the Furo[2,3-h]quinolin-2(1H)-one Scaffold
One notable example is the synthesis of 1,4,6,8-tetramethylthis compound (FQ), which demonstrated high antiproliferative activity without inducing ISC. acs.org This activity was attributed to its ability to form a significant number of DNA-protein cross-links (DPC). acs.org Further modifications, such as the synthesis of 4-hydroxymethyl-1,6,8-trimethylthis compound (HOFQ), have been pursued to create new agents for PUVA (Psoralen plus UVA) photochemotherapy with potentially lower toxicity. acs.orgnih.gov
The exploration extends to the synthesis of various fused heterocyclic systems. For example, the reaction of 4-hydroxy-quinolin-2-ones with different reagents has led to the formation of pyrazino[2′,3′:4,5]furo[3,2-c]quinolin-6(5H)-ones and other complex structures. mdpi.com These systematic modifications provide a deeper understanding of how the core scaffold influences biological interactions and guide the design of new therapeutic agents.
Impact of N-Substitutions on Biological Activity
The nitrogen atom at position 1 (N-1) of the quinolinone ring is a critical point for derivatization, and substitutions at this position have a profound impact on the biological activity of this compound analogues.
Studies have shown that N-1 unsubstituted furoquinolinones exhibit significant photobiological activities. nih.gov When compared to their N-substituted counterparts and the well-known photosensitizer 8-methoxypsoralen (8-MOP), these compounds often show higher antiproliferative activity upon UVA irradiation in both mammalian cells and microorganisms. nih.gov For example, a series of new furoquinolinones lacking a substituent at the N-1 position were found to be more active than 8-MOP and were devoid of mutagenic activity and skin phototoxicity. nih.gov
In contrast, the introduction of substituents at the N-1 position can sometimes lead to a decrease in activity. For instance, in a related series of quinolone derivatives, substitution at the N-quinoline moiety was found to diminish their ability to inhibit certain enzymes and suppress cytotoxic activity. researchgate.net This suggests that an unsubstituted N-1 position may be crucial for certain biological interactions, potentially by participating in hydrogen bonding with target macromolecules. The size and electronic properties of the N-substituent also play a role, as larger or electron-withdrawing groups could sterically hinder or electronically disfavor the binding to a biological target. mdpi.com
The following table summarizes the impact of N-1 substitution on the antiproliferative activity of selected this compound derivatives.
Compound ID | N-1 Substituent | Relative Antiproliferative Activity | Reference |
Furoquinolinone Series (unsubstituted) | H | High | nih.gov |
FQ (1,4,6,8-tetramethyl) | CH3 | High | acs.org |
HOFQ (N-methyl) | CH3 | High | nih.gov |
N-substituted quinolones | Various alkyl/aryl | Generally decreased | researchgate.net |
Role of Substituents at Key Positions (e.g., C-4, C-6, C-8) on Pharmacological Profiles
Substituents at various positions on the this compound core, particularly at the C-4, C-6, and C-8 positions, play a pivotal role in defining the pharmacological profiles of these compounds.
C-4 Position: The C-4 position of the quinolinone ring is highly amenable to substitution, and modifications at this site significantly influence biological activity. The introduction of a hydroxymethyl group at C-4 in the parent scaffold led to the development of 4-hydroxymethyl-1,6,8-trimethylthis compound (HOFQ), a compound with strong antiproliferative effects upon UVA activation. acs.orgnih.gov This suggests that the C-4 position can tolerate functionalization that may enhance interactions with biological targets. In a different context of quinolin-2(1H)-ones as NMDA receptor antagonists, replacement of a 4-hydroxy group with an amino group or other neutral hydrogen bond acceptors led to compounds with retained or even improved in vivo activity, highlighting the importance of hydrogen bonding capabilities at this position. acs.org
C-6 and C-8 Positions: Methyl substitutions at the C-6 and C-8 positions are common in active this compound analogues like FQ and HOFQ. acs.org These methyl groups can contribute to the lipophilicity of the molecule, potentially enhancing membrane permeability and cellular uptake. They can also influence the electronic properties of the aromatic system, which in turn can affect DNA intercalation and photosensitizing ability. In a related series of furo[2,3-b]chromone-2-carboxylates, substituents at the C-6 position were found to be favorable for antiplatelet activity, with a bromo or methyl group showing positive effects. researchgate.net
The table below illustrates the effect of substituents at these key positions on the biological activity of selected this compound and related derivatives.
Compound | C-4 Substituent | C-6 Substituent | C-8 Substituent | Observed Activity | Reference |
FQ | CH3 | CH3 | CH3 | High antiproliferative activity | acs.org |
HOFQ | CH2OH | CH3 | CH3 | Strong antiproliferative effects (UVA) | acs.orgnih.gov |
Furo[2,3-b]chromone deriv. | - | Br or CH3 | - | Favorable for antiplatelet activity | researchgate.net |
4-Amino-3-phenylquinolin-2(1H)-one | NH2 | - | - | Potent anticonvulsant activity | acs.org |
Introduction of Functional Groups for Enhanced Biological Interactions (e.g., basic amino side chains)
The introduction of specific functional groups, such as basic amino side chains, is a widely used strategy to enhance the biological interactions of the this compound scaffold. These groups can improve aqueous solubility, facilitate salt formation, and, most importantly, establish ionic interactions with biological targets like enzymes and receptors, which often have negatively charged residues in their active sites.
While direct examples on this compound are limited in the provided search results, the principle is well-established in related heterocyclic systems. For instance, in the development of 5-HT2C receptor agonists based on a furo[2,3-g]indazol-1-yl)ethylamine core, the presence of an ethylamine side chain was crucial for agonistic activity. ebi.ac.uk This basic side chain is likely protonated at physiological pH, allowing it to interact with an acidic residue in the receptor binding pocket.
Similarly, the attachment of basic side chains to the quinoline nucleus in other contexts has been shown to be critical for various biological activities, including antimicrobial and antimalarial effects. These side chains can influence the pharmacokinetics of the molecule and its ability to accumulate in specific cellular compartments.
The general strategy involves linking a basic amino group, often via an alkyl chain, to the this compound scaffold. The length and flexibility of the linker, as well as the nature of the amino group (primary, secondary, or tertiary), can be systematically varied to optimize the interaction with the target.
Bioisosteric Replacements and Analog Design in this compound Research
Bioisosteric replacement is a powerful tool in medicinal chemistry for optimizing lead compounds by replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. In the context of this compound research, this strategy can be applied to various parts of the molecule.
In a different approach, the amide linker in the cystic fibrosis transmembrane conductance regulator (CFTR) modulator VX-770, which contains a quinolin-4(1H)-one core, was replaced with a 1,2,3-triazole ring. nih.gov This bioisosteric replacement aimed to modulate the compound's properties while retaining its biological activity. Although the synthesis of the direct furo[3,2-c]quinoline analogue proved challenging due to cyclization reactions, this work highlights the potential of using triazoles as amide bioisosteres in quinolone-based scaffolds. nih.gov
Furthermore, phenyl rings, which could be substituents on the this compound core, are often targets for bioisosteric replacement to improve metabolic stability or other properties. Bioisosteres such as cubane and bicyclo[1.1.1]pentane have been successfully used as phenyl mimics in other drug discovery programs. ucl.ac.uk
The following table presents some potential bioisosteric replacements relevant to the this compound scaffold.
Original Functional Group | Potential Bioisostere | Rationale | Reference |
Amide Linker | 1,2,3-Triazole | Similar size and vector orientation | nih.gov |
Phenyl Group | Cubane, Bicyclo[1.1.1]pentane | Phenyl mimics with altered metabolic profiles | ucl.ac.uk |
Lactam Carbonyl | Other hydrogen bond acceptors | Maintain key interactions with target | researchgate.net |
Rational Design Approaches for this compound Analogues with Tuned Activities
Rational drug design, often aided by computational modeling, plays a crucial role in the development of this compound analogues with specific and enhanced activities. This approach relies on a detailed understanding of the structure-activity relationships and the molecular interactions between the ligand and its biological target.
One aspect of rational design is the targeted modification of the scaffold to achieve a desired biological outcome. For instance, the design of monofunctional furoquinolinones, which primarily form monoadducts and DNA-protein cross-links rather than inter-strand cross-links, is a rational approach to reduce the genotoxicity associated with some photosensitizers. acs.orgnih.gov The synthesis of 4-hydroxymethyl-1,6,8-trimethylthis compound (HOFQ) is an example of such a rationally designed compound, intended to be a safer alternative for photochemotherapy. acs.orgnih.gov
In the broader context of quinolone derivatives, rational design has been employed to develop inhibitors of specific enzymes, such as extracellular signal-regulated kinases 1/2 (ERK1/2). By synthesizing fused naphthofuro[3,2-c]quinoline-6,7,12-triones and pyrano[3,2-c]quinoline-6,7,8,13-tetraones, researchers have created potent inhibitors, with their binding modes and selectivity profiles suggesting a rational design process based on the target's active site. researchgate.netcore.ac.uk
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be used to predict the binding affinity and activity of novel this compound analogues before their synthesis. This allows for the prioritization of compounds that are most likely to have the desired properties, thereby streamlining the drug discovery process. The design of non-acidic glycine site NMDA receptor antagonists from a 4-hydroxy-3-phenylquinolin-2(1H)-one lead, where the acidic hydroxy group was replaced by neutral hydrogen bond acceptors, is a prime example of rational design leading to compounds with improved in vivo activity. acs.org
Computational Chemistry and Molecular Modeling in Furo[2,3-h]quinolin-2 1h -one Research
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. ijcce.ac.irijcce.ac.ir It is frequently employed to calculate various properties of furoquinolinone systems, offering a balance between accuracy and computational cost. researchgate.netrjptonline.org
A fundamental step in computational analysis is determining the most stable three-dimensional structure of a molecule through geometry optimization. For Furo[2,3-h]quinolin-2(1H)-one and its analogs, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are used to find the equilibrium geometry that corresponds to the minimum energy state. ijcce.ac.irresearchgate.net This process provides precise data on bond lengths, bond angles, and dihedral angles. informaticsjournals.co.in
In studies of related fused heterocyclic systems, computational results have shown excellent agreement with experimental data from techniques like X-ray crystallography. bohrium.com For derivatives with flexible side chains, conformational analysis is crucial to identify the most stable conformer, which is essential for understanding the molecule's behavior and interactions. bohrium.com
Frontier Molecular Orbital (FMO) theory is critical for understanding the chemical reactivity and kinetic stability of a molecule. nih.gov The highest occupied molecular orbital (HOMO) acts as an electron donor, while the lowest unoccupied molecular orbital (LUMO) acts as an electron acceptor. nih.gov The energies of these orbitals and the gap between them (E_HOMO - E_LUMO = ΔE_gap) are key indicators of molecular properties. researchgate.netnih.gov
A small HOMO-LUMO energy gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov This indicates higher polarizability and a greater ease of undergoing chemical reactions. Conversely, a large energy gap points to high stability and lower chemical reactivity. nih.gov DFT calculations are used to determine these energies and map the electron density distribution of the HOMO and LUMO across the molecular structure, revealing the likely sites for electron donation and acceptance. rjptonline.orgnih.gov
Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
---|---|---|---|---|
Furo[2,3-b]indol-3a-ol derivative 3a | -6.421 | -2.307 | 4.114 | nih.gov |
Furo[2,3-b]indol-3a-ol derivative 3b | -6.448 | -2.221 | 4.227 | nih.gov |
Furo[2,3-b]indol-3a-ol derivative 3c | -6.524 | -2.234 | 4.290 | nih.gov |
From the HOMO and LUMO energy values, several quantum chemical parameters can be calculated to describe the global reactivity of a molecule. informaticsjournals.co.innih.gov These descriptors provide quantitative measures of stability and reactivity. informaticsjournals.co.in
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A molecule with a high hardness value is less reactive. informaticsjournals.co.in
Chemical Softness (S): The reciprocal of hardness (S = 1/η), it indicates the capacity of a molecule to receive electrons.
Electronegativity (χ): Describes the ability of a molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2. nih.gov
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment. It is calculated as ω = χ² / (2η). ijcce.ac.ir
These parameters are crucial for comparing the reactivity of different this compound derivatives and predicting their chemical behavior. informaticsjournals.co.innih.gov
Parameter | Value (eV) | Reference |
---|---|---|
Chemical Hardness (η) | 1.926 | informaticsjournals.co.in |
Electronegativity (χ) | 3.978 | informaticsjournals.co.in |
Electrophilicity Index (ω) | 4.108 | informaticsjournals.co.in |
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. researchgate.netrjptonline.org It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. jmaterenvironsci.com The MEP map is color-coded to indicate different potential values:
Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack (nucleophilic centers). researchgate.net
Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density or electron-poor regions. These are susceptible to nucleophilic attack (electrophilic centers). researchgate.netjmaterenvironsci.com
Green regions represent areas of neutral or near-zero potential.
For furoquinolinone structures, MEP analysis typically reveals negative potential around the oxygen atoms of the carbonyl and furan rings, identifying them as nucleophilic sites. Positive potentials are often located around the hydrogen atoms, particularly the N-H proton. researchgate.netjmaterenvironsci.com
Quantum Chemical Parameters and Reactivity Descriptors.
Molecular Docking Studies of this compound Derivatives
Molecular docking is a computational simulation that predicts the preferred orientation of a ligand (a small molecule) when bound to a larger target molecule, typically a protein or enzyme. nih.gov This technique is instrumental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and interaction patterns within the active site of a biological target. nih.govmdpi.com
For derivatives of the furoquinoline scaffold, molecular docking studies have been performed against various biological targets to explore their therapeutic potential. researchgate.net These studies predict how the ligand fits into the target's binding pocket and identify key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. researchgate.net
The primary output of a docking simulation is the binding energy (or docking score), typically expressed in kcal/mol. A lower (more negative) binding energy indicates a stronger, more stable interaction between the ligand and the target. For instance, various furo[2,3-b]quinoline and furo[2,3-c]quinoline derivatives have been docked against targets like the Epidermal Growth Factor Receptor (EGFR), α-amylase, PPAR-γ, and DNA-gyrase, showing promising binding affinities and interactions with key amino acid residues in the active sites. nih.govmdpi.comresearchgate.net These computational predictions help rationalize observed biological activities and guide the design of new, more potent inhibitors. researchgate.net
Derivative Class | Biological Target | Reported Binding Energy Range | Reference |
---|---|---|---|
Furo[2,3-b]quinolines | Epidermal Growth Factor Receptor (EGFR) | -4.61 to -7.85 kcal/mol | |
Furo[2,3-c]quinoline derivatives | α-amylase | -9.8 to -10.0 kcal/mol | researchgate.net |
Furo[2,3-c]quinoline derivatives | PPAR-γ | -10.5 to -11.1 kcal/mol | researchgate.net |
Furochromeno[2,3-b]quinolin-6-amine | DNA-gyrase (PDB: 1HNJ) | Not explicitly stated, but shown to have strong interactions | nih.govmdpi.com |
Furo[2,3-b]quinolin-4-amine derivatives | Butyrylcholinesterase (BuChE) | Not explicitly stated, but shown to bind deep inside the active site gorge | researchgate.net |
In Silico Assessment of Binding Affinities
In silico methods, particularly molecular docking, are pivotal for predicting the binding affinity and interaction patterns of small molecules with biological targets such as proteins and nucleic acids. This approach helps in identifying potential drug candidates and elucidating their mechanism of action.
While comprehensive docking studies on the parent this compound are not extensively documented in available research, studies on its derivatives highlight the utility of these computational assessments. For instance, research into substituted Furo[2,3-h]quinolin-2(1H)-ones has explored their binding to biological macromolecules. A notable study investigated the interaction of 1,4,8-Trimethylthis compound with DNA and RNA. researchgate.netresearchgate.net This research revealed that, unlike traditional furocoumarins, this derivative induces covalent linkages between RNA and proteins upon photoactivation. researchgate.net In dark conditions, it was also found to inhibit topoisomerase II, suggesting a direct interaction with the enzyme. researchgate.net
The molecular docking methodology is well-established for related isomeric structures like furo[2,3-b]quinolines. In one such study, derivatives were docked into the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. researchgate.net The results showed that these compounds could bind deep within the active site gorge of the enzymes. researchgate.net Although performed on a different isomer, this work demonstrates a common application of in silico binding assessment for this class of compounds. Such studies typically calculate a binding energy score, which quantifies the strength of the interaction.
The binding affinities for various quinoline-based compounds against different protein targets have been reported, showcasing the predictive power of these methods.
Theoretical Spectroscopic Property Predictions and Correlation with Experimental Data.bohrium.com
Computational methods, especially Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. rjptonline.orgijcce.ac.irresearchgate.net By calculating parameters such as vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption wavelengths (UV-Vis), researchers can gain a detailed understanding of a molecule's electronic structure and geometry. Comparing these theoretical predictions with experimental data serves to validate both the synthesized structure and the computational model. researchgate.netrsc.org
For quinoline-based scaffolds, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) or similar basis set, have shown a strong correlation with experimental results. rjptonline.orgresearchgate.netrsc.org The theoretical vibrational frequencies are typically scaled by a factor to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental FT-IR spectra. rjptonline.org
While a direct comparison for the parent this compound is not available in the cited literature, the principles are demonstrated in studies of closely related molecules. For example, a computational and experimental study on 2-oxo-4-phenyl quinoline illustrates this correlation. chesci.com The calculated vibrational frequencies and NMR chemical shifts showed good agreement with the experimental spectra. chesci.com
Below is a representative table showing the kind of correlation typically observed between experimental and theoretical data for a related quinolinone structure.
This strong correlation between theoretical predictions and experimental observations confirms the validity of the optimized molecular geometry and the electronic structure obtained from computational models. researchgate.net Such validated models can then be used to reliably predict other properties, such as molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO-LUMO), which provide further insights into the molecule's reactivity. rjptonline.org
Concluding Perspectives and Future Research Trajectories for Furo[2,3-h]quinolin-2 1h -one
Advancements in Green and Sustainable Synthetic Methodologies
The future synthesis of furo[2,3-h]quinolin-2(1H)-one and its derivatives will increasingly prioritize green and sustainable chemistry principles to minimize environmental impact and improve efficiency. researchgate.net Traditional multi-step syntheses, while effective, often rely on harsh reagents, organic solvents, and require significant energy input. acs.orgacs.org For instance, the synthesis of 4-hydroxymethyl-1,6,8-trimethylthis compound (HOFQ) involved several steps, including the use of N,N-diethylaniline at reflux, hydrobromic acid, and potassium hydroxide in methanol. acs.org
Future methodologies are expected to focus on:
One-Pot Reactions: Combining multiple synthetic steps into a single operation to reduce solvent waste and purification steps. clockss.orgeurjchem.com
Use of Greener Solvents: Replacing traditional organic solvents with water or other environmentally benign alternatives. eurjchem.com
Catalytic Approaches: Employing reusable and non-toxic catalysts, such as bio-based catalysts like taurine or functionalized biochar, to drive reactions efficiently. eurjchem.comnih.gov For example, functionalized biochar derived from renewable feedstocks is gaining attention for synthesizing various heterocycles, including furoquinolines. nih.gov
Microwave and Ultrasound-Assisted Synthesis: Utilizing alternative energy sources to accelerate reaction times and reduce energy consumption compared to conventional heating. ijbpas.comresearchgate.net
These green chemistry approaches are already being successfully applied to the synthesis of related quinolone and pyrano[3,2-c]quinolone structures and their adoption for this compound synthesis is a logical and necessary next step. researchgate.neteurjchem.comijbpas.com
In-depth Elucidation of Molecular and Cellular Mechanisms of Action
A critical area of future research is the detailed investigation of the molecular and cellular pathways modulated by this compound derivatives. Early studies have shown that these compounds can act as potent photosensitizing agents. acs.orgnih.gov
Specifically, the derivative 4-hydroxymethyl-1,6,8-trimethylthis compound (HOFQ), upon activation with UVA light, exhibits strong antiproliferative effects. acs.orgnih.gov Its mechanism has been linked to the formation of DNA-protein cross-links (DPCs). acs.orgnih.gov Notably, unlike many psoralens used in PUVA therapy, HOFQ does not appear to induce interstrand cross-links (ISCs) in DNA, a type of lesion often associated with high genotoxicity. acs.orgnih.gov This differential mechanism is a key area for further exploration.
Future studies should aim to:
Identify the specific proteins that form cross-links with DNA upon photosensitization by these compounds.
Investigate other potential mechanisms, as seen in related compounds like 1,4,8-trimethylthis compound, which was found to inhibit protein synthesis, form RNA-protein linkages, and generate reactive oxygen species. researchgate.net
Explore the potential of these compounds to act as topoisomerase inhibitors, a property observed in some benzopsoralen derivatives. acs.org
A deeper understanding of these mechanisms will be crucial for optimizing the therapeutic window and identifying new applications for this class of compounds.
Exploration of Novel this compound Derivatives with Enhanced Specificity
The development of novel derivatives with improved activity and specificity is a cornerstone of advancing the therapeutic potential of the this compound scaffold. The synthesis of HOFQ is a prime example of this approach. It was designed as a modification of 1,4,6,8-tetramethylthis compound (FQ) by replacing a methyl group with a hydroxymethyl group. acs.org This modification was intended to modulate the compound's activity and reduce the toxic effects observed with FQ, while retaining the high antiproliferative activity. acs.org
Future synthetic efforts should focus on:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the scaffold at various positions to understand how different functional groups influence biological activity, solubility, and target specificity.
Introduction of Diverse Substituents: Exploring a wide range of chemical groups to enhance interactions with biological targets. For instance, the introduction of anilino groups at the 4-position of the related furo[2,3-b]quinoline scaffold led to compounds with selective anticancer activity. acs.org
Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties to improve the compound's pharmacological profile. The development of 1,4,8-trimethylthis compound was an effort to moderate the toxic effects of a tetramethyl derivative. researchgate.net
The table below summarizes key derivatives of the this compound scaffold and their reported findings.
Compound Name | Abbreviation | Key Research Finding | Reference |
4-hydroxymethyl-1,6,8-trimethylthis compound | HOFQ | Induces strong antiproliferative effects upon UVA activation via DNA-protein cross-links, with low genotoxicity. | acs.orgnih.gov |
1,4,6,8-tetramethylthis compound | FQ | A highly active precursor to HOFQ, used as a reference for its potent photobiological effects. | acs.org |
1,4,8-Trimethylthis compound | - | Showed considerable photobiological activity, induced strong inhibition of protein synthesis, and generated reactive oxygen species with virtually absent genotoxicity. | researchgate.net |
Integration of Advanced Computational Approaches for Scaffold Design and Optimization
To accelerate the discovery of new and more effective this compound derivatives, the integration of advanced computational methods is essential. While specific computational studies on this exact scaffold are not yet widely reported, approaches used for the broader class of quinolones can be readily applied. ijbpas.com
Future computational research should include:
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of the derivatives with their biological activity. ijbpas.com This can help predict the activity of new, unsynthesized compounds.
Molecular Docking: Simulating the interaction of this compound derivatives with their biological targets, such as DNA or specific enzymes. This can provide insights into the binding modes and guide the design of more potent molecules.
In Silico Screening: Using computer models to screen large virtual libraries of potential derivatives for their predicted activity and desirable properties, allowing researchers to prioritize the most promising candidates for synthesis and testing. ijbpas.com
Pharmacophore Modeling: Identifying the key structural features of the this compound scaffold that are essential for its biological activity, which can then be used to design novel molecules with similar or enhanced effects.
These computational tools can significantly streamline the drug discovery process, making it more efficient and cost-effective.
This compound as a Probe for Chemical Biology Discoveries
Beyond direct therapeutic applications, this compound and its derivatives have significant potential as chemical probes to investigate complex biological processes. Their ability to induce specific types of molecular damage upon external activation (e.g., with UVA light) makes them valuable tools for "chemical genetics," where small molecules are used to perturb and study protein function and cellular pathways. researchgate.netacs.org
Potential applications as chemical probes include:
Studying DNA Repair Pathways: The specific induction of DNA-protein cross-links by HOFQ, without the formation of interstrand cross-links, provides a unique tool to study the cellular mechanisms involved in repairing this particular type of DNA damage. acs.orgnih.gov
Investigating Photosensitization Mechanisms: These compounds can serve as model systems to explore the fundamental processes of photosensitization and the generation of reactive oxygen species. researchgate.netdntb.gov.ua
Probing Protein-Nucleic Acid Interactions: The formation of both DNA-protein and RNA-protein cross-links by different derivatives can be leveraged to identify and study proteins that interact with nucleic acids in various cellular contexts. researchgate.net
Target Identification and Validation: By attaching affinity tags or reporter molecules to the this compound scaffold, researchers could identify the specific cellular targets of these compounds, further elucidating their mechanism of action.
The development of this scaffold as a set of versatile chemical probes could lead to new discoveries in fundamental cell biology and uncover novel therapeutic targets.
Q & A
Q. What are the established synthetic routes for Furo[2,3-h]quinolin-2(1H)-one derivatives, and how are they characterized?
- Methodological Answer : this compound derivatives are typically synthesized via condensation reactions under reflux conditions. For example, 4-hydroxymethyl-1,6,8-trimethylthis compound (HOFQ) was synthesized by reacting intermediates with UVA-sensitive reagents, followed by crystallization . Characterization involves:
- Spectroscopic Techniques : IR (to identify C=O, NH, and OH stretches), H NMR (to confirm substituent positions and hydrogen bonding), and mass spectrometry (to verify molecular ion peaks) .
- Crystallography : X-ray diffraction confirms planar fused-ring systems and dihedral angles between aromatic moieties .
- Table : Key Spectral Data for HOFQ
Technique | Key Observations |
---|---|
IR (KBr) | 1663 cm (C=O), 1625 cm (H-bonded C=O) |
H NMR | δ 3.59 (s, CH), 7.95 ppm (H-5 quinoline) |
Mass Spec | m/z 297 (M) |
Q. How is the purity and structural integrity of this compound confirmed in experimental settings?
- Methodological Answer : Purity is assessed via HPLC (limiting total impurities to <0.4%) and melting point analysis (e.g., 289–290°C for HOFQ) . Structural validation employs:
- 2D NMR : Correlates proton and carbon signals to resolve complex substituent arrangements .
- Elemental Analysis : Matches experimental vs. theoretical C/H/N ratios (e.g., CHBrNO for brominated analogs) .
Advanced Research Questions
Q. How can computational methods like DFT optimize synthetic pathways for this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates reaction energetics and mechanistic pathways to replace non-green methods (e.g., Skraup synthesis). For example:
- Transition State Analysis : Identifies energy barriers in cyclization steps .
- Solvent Effects : Simulates polar solvents (e.g., ethanol) to improve yield and reduce hazardous byproducts .
- Case Study : Microwave-assisted synthesis reduced reaction time from hours to minutes (63% yield) using InCl catalysis .
Q. What mechanisms underlie the photobiological activity of this compound derivatives?
- Methodological Answer : UVA-activated derivatives like HOFQ induce DNA-protein cross-links without interstrand cross-linking, minimizing genotoxicity. Key steps:
Photodynamic Action : UVA excites the furoquinolinone core, generating reactive oxygen species (ROS) .
Cellular Uptake : Lipophilic substituents (e.g., methyl groups) enhance membrane permeability .
Q. How do acid/base catalysts influence the isomerization of precursor chalcones into dihydroquinolinones?
- Methodological Answer : Acid (e.g., InCl) or base catalysts mediate cyclization via:
- Acid Catalysis : Protonation of carbonyl groups facilitates electrophilic aromatic substitution .
- Base Catalysis : Deprotonation stabilizes enolate intermediates, improving regioselectivity .
- Optimization : Microwave irradiation with silica-supported InCl achieved 63% yield vs. 40–50% with traditional heating .
Data Contradiction and Resolution
Q. Why do some this compound analogs exhibit antiproliferative activity without genotoxicity?
- Analysis : HOFQ’s 4-hydroxymethyl group may sterically hinder DNA intercalation, favoring protein cross-links over DNA strand breaks . Contrast with aflatoxin derivatives (e.g., cyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-11(1H)-one), where fused rings increase DNA binding and toxicity .
- Resolution : Structure-activity relationship (SAR) studies using substituent scanning (e.g., -OH, -CH) clarify bioactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.